Structural Differentiation: Unique 2-Bromo-1-phenylethoxy Substitution Pattern on THP Ring
4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran possesses a unique substitution pattern where the bromine atom is located on a phenylethyl chain attached to the oxygen of the THP ring, rather than directly on the phenyl ring or THP ring . This structural arrangement distinguishes it from analogs such as 2-(4-bromophenethoxy)tetrahydro-2H-pyran (CAS 79849-46-0) and 2-(2-bromophenethoxy)tetrahydro-2H-pyran (CAS 170837-76-0), where the bromine is positioned directly on the aromatic ring [1]. The presence of the bromine on an aliphatic carbon in the target compound results in different reactivity profiles, particularly in nucleophilic substitution reactions, as aliphatic bromides are generally more reactive than aromatic bromides under standard SN2 conditions [2].
| Evidence Dimension | Substitution Pattern and Bromine Position |
|---|---|
| Target Compound Data | 2-Bromo-1-phenylethoxy group attached to THP oxygen; bromine on aliphatic carbon |
| Comparator Or Baseline | 2-(4-bromophenethoxy)tetrahydro-2H-pyran (CAS 79849-46-0): bromine directly on phenyl ring |
| Quantified Difference | Aliphatic vs. aromatic bromide; difference in bond dissociation energy: C-Br (aliphatic) ≈ 285 kJ/mol vs. C-Br (aromatic) ≈ 335 kJ/mol [2] |
| Conditions | Structural comparison based on molecular formula and SMILES notation |
Why This Matters
The aliphatic bromide in the target compound is more susceptible to nucleophilic substitution, enabling faster and more diverse derivatization in synthetic workflows.
- [1] Guidechem. 2-(4-溴苯乙氧基)四氢-2H-吡喃 79849-46-0. CAS: 79849-46-0. View Source
- [2] Organic Chemistry Portal. Tetrahydropyranyl ethers: Reactivity and stability. Protective Groups in Organic Synthesis, Wiley-Interscience, 1999. View Source
